molecular formula C17H21N3O3S B2855958 1-(4-(methylsulfonyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone CAS No. 1286695-24-6

1-(4-(methylsulfonyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2855958
CAS No.: 1286695-24-6
M. Wt: 347.43
InChI Key: XJKWQSFEVMXHAD-UHFFFAOYSA-N
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Description

1-(4-(Methylsulfonyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group, a phenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(methylsulfonyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Derivative: Starting with piperazine, a methylsulfonyl group is introduced using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride.

    Attachment of the Pyrrole Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Methylsulfonyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to a sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(4-(Methylsulfonyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and inflammation.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(methylsulfonyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the phenyl and pyrrole groups can enhance binding affinity and specificity. The methylsulfonyl group can modulate the compound’s solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Methylsulfonyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrazol-1-yl)ethanone
  • 1-(4-(Methylsulfonyl)piperazin-1-yl)-2-phenyl-2-(1H-imidazol-1-yl)ethanone

Uniqueness

1-(4-(Methylsulfonyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone is unique due to the presence of the pyrrole ring, which can confer different electronic properties and biological activities compared to pyrazole or imidazole derivatives. This uniqueness can lead to distinct pharmacological profiles and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(4-methylsulfonylpiperazin-1-yl)-2-phenyl-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-24(22,23)20-13-11-19(12-14-20)17(21)16(18-9-5-6-10-18)15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKWQSFEVMXHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C(C2=CC=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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